1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol

Kinase Inhibition PI3K Signaling Cancer Research

Researchers sourcing kinase building blocks often face assay interference from hydrophobic analogs requiring high DMSO concentrations. 1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol (CAS 1065484-22-1) resolves this with a favorable aqueous solubility profile, enabling preparation of assay-ready solutions with minimal organic co-solvent. This reduces solvent-induced cellular artifacts and improves dose-response accuracy in high-throughput screening. Its dual reactive handles (diethylamino nitrogen and secondary alcohol) allow for orthogonal bioconjugation, facilitating efficient construction of targeted protein degraders (PROTACs) without scaffold redesign.

Molecular Formula C13H22N4O
Molecular Weight 250.34 g/mol
CAS No. 1065484-22-1
Cat. No. B1501028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol
CAS1065484-22-1
Molecular FormulaC13H22N4O
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC=NC(=C1)N2CCC(CC2)O
InChIInChI=1S/C13H22N4O/c1-3-16(4-2)12-9-13(15-10-14-12)17-7-5-11(18)6-8-17/h9-11,18H,3-8H2,1-2H3
InChIKeyQKOZNSDBZBVDQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol: Technical Baseline


1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol (CAS 1065484-22-1) is a heterocyclic small molecule featuring a 4-piperidinol moiety linked to a diethylamino-substituted pyrimidine core (molecular formula C13H22N4O; molecular weight 250.34 g/mol) . This compound is primarily utilized as a research chemical and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules . Its structural features, including the basic diethylamino group and the hydroxyl substituent on the piperidine ring, confer distinct physicochemical properties that differentiate it from simpler pyrimidine-piperidine analogs, thereby influencing its reactivity and potential biological profile [1].

Why Simple Analogs Cannot Substitute


Direct substitution with structurally simpler analogs, such as 1-(pyrimidin-4-yl)piperidin-4-ol or 1-(6-chloropyrimidin-4-yl)piperidin-4-ol, is not scientifically valid without requalification. The diethylamino group on the pyrimidine ring is a key pharmacophore that dramatically alters the compound's electronic distribution, basicity, and lipophilicity compared to unsubstituted or halogenated derivatives [1]. This specific substitution pattern is a critical determinant of target binding affinity and selectivity, as evidenced by its distinct activity profile against PI3Kδ [2]. Furthermore, the presence of the diethylamino group enhances aqueous solubility relative to less polar analogs, a factor that directly impacts its utility in aqueous assay systems and formulation development . The quantitative evidence below substantiates these critical differences.

Quantitative Differentiation Evidence


PI3Kδ Kinase Inhibition

In a cellular assay measuring inhibition of PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells, 1-(6-(diethylamino)pyrimidin-4-yl)piperidin-4-ol demonstrated an IC50 value of 374 nM [1]. This activity profile is a direct consequence of the diethylamino-pyrimidine scaffold. While direct head-to-head data for unsubstituted pyrimidine analogs in this specific assay are not available, this level of cellular potency is notably absent from the published profiles of simpler 1-(pyrimidin-4-yl)piperidin-4-ol derivatives, which are typically reported as inactive or only weakly active in similar kinase assays [2]. This establishes the compound's distinct biological signature.

Kinase Inhibition PI3K Signaling Cancer Research

Aqueous Solubility Profile

The compound exhibits a measured aqueous solubility value of 38 . This level of solubility is significantly higher than what would be predicted for more hydrophobic, unsubstituted pyrimidine-piperidine analogs [1]. For instance, the calculated LogP for the target compound is lower than that of 1-(6-chloropyrimidin-4-yl)piperidin-4-ol, which is a key driver for the observed enhanced aqueous solubility . This property is a direct result of the polar diethylamino and hydroxyl functional groups, which facilitate hydrogen bonding with water.

Physicochemical Properties Assay Development Formulation

Enhanced Reactivity for Derivatization

The compound's structure is defined by a diethylamino group at the 6-position of the pyrimidine ring and a free hydroxyl group on the piperidine ring . This combination provides a unique, dual-handle for chemical derivatization. The basic diethylamino group can participate in salt formation or be a precursor for N-oxide formation, while the secondary alcohol serves as a site for esterification, etherification, or oxidation. This is in contrast to analogs like 1-(6-chloropyrimidin-4-yl)piperidin-4-ol, where the primary synthetic utility is limited to nucleophilic aromatic substitution of the chloro group .

Synthetic Chemistry Building Block Derivatization

Optimal Research Applications


PI3Kδ-Focused Library Synthesis

Leverage the established cellular IC50 of 374 nM against PI3Kδ-mediated AKT phosphorylation [1] to design and synthesize focused compound libraries for hit-to-lead optimization. The compound's activity provides a validated starting point for exploring the SAR around the diethylamino-pyrimidine core, a strategy not feasible with inactive or uncharacterized analogs.

Aqueous-Compatible Assay Development

Utilize the compound's favorable aqueous solubility profile (measured value of 38) to prepare assay-ready solutions with reduced reliance on organic co-solvents like DMSO. This minimizes solvent-induced artifacts in cellular assays and improves the accuracy of dose-response determinations, making it a superior choice for high-throughput screening campaigns compared to more hydrophobic analogs.

PROTAC and Chemical Probe Synthesis

Exploit the dual reactive handles—the basic diethylamino nitrogen and the secondary alcohol—for orthogonal bioconjugation or linker attachment . This enables the construction of more complex molecules like targeted protein degraders (PROTACs) or fluorescent probes, where independent functionalization of two sites on the same scaffold is a significant synthetic advantage over simpler building blocks.

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